molecular formula C7H5N3O3 B1307759 4-Nitro-1H-benzo[d]imidazol-2(3H)-one CAS No. 85330-50-3

4-Nitro-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1307759
CAS RN: 85330-50-3
M. Wt: 179.13 g/mol
InChI Key: NEXYNHXFBYYIHI-UHFFFAOYSA-N
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Description

The compound 4-Nitro-1H-benzo[d]imidazol-2(3H)-one is a functionalized benzimidazole derivative that has been the subject of various studies due to its interesting chemical and physical properties. It is characterized by the presence of a nitro group attached to a benzimidazole core, which can influence its reactivity and interaction with other molecules .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with nitro substituents, often involves the formation of the imidazole ring followed by functionalization. For instance, the synthesis of 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one was achieved, and

Scientific Research Applications

Synthetic Applications

  • Solid-Phase Synthesis of Derivatives: Solid-phase synthesis techniques have been developed for the preparation of 1H-benzo[d]imidazo[1,2-a]imidazol-2(3H)-one derivatives, showcasing the versatility of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one as a building block for various compounds. This methodology offers a straightforward approach for generating a diverse array of benzimidazole derivatives from readily available starting materials (Messina et al., 2014).

Chemical Sensing and Material Science

  • Detection of Nitroaromatic Explosives: Benzimidazole derivatives have been designed as fluorescent chemosensors for the detection of nitroaromatic explosives, such as picric acid. These compounds exhibit high sensitivity and selectivity, making them suitable for practical applications in safety and security measures (Xiong et al., 2014).

Biological and Pharmaceutical Research

  • Vasorelaxant and Antihypertensive Effects: Certain 1H-benzo[d]imidazole analogues demonstrate significant vasorelaxant effects and potential antihypertensive properties, offering insights into the development of new therapeutic agents for cardiovascular diseases (Navarrete-Vázquez et al., 2010).

Electromagnetic and Electrochemical Studies

  • Electrochemical Properties: The electrochemical behavior and interaction of 4-Nitro-1H-benzo[d]imidazol-2(3H)-one derivatives with surfactants have been explored, revealing their potential for use in electrochemical sensors and devices (Datta et al., 2016).

Molecular Design and Drug Development

  • Antiviral and Antibacterial Activities: Synthesized benzimidazole derivatives have been evaluated for their antiviral and antibacterial activities, contributing to the search for new antimicrobial agents with potential therapeutic applications (Faramarzi et al., 2020).

Safety And Hazards

“4-Nitro-1H-benzo[d]imidazol-2(3H)-one” is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

properties

IUPAC Name

4-nitro-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-7-8-4-2-1-3-5(10(12)13)6(4)9-7/h1-3H,(H2,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXYNHXFBYYIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399940
Record name 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-benzo[d]imidazol-2(3H)-one

CAS RN

85330-50-3
Record name 4-Nitro-1H-benzo[d]imidazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triphosgene (56 g, 188.8 mol) was added portionwise over 15 min to a solution of 3-nitro-1,2-phenylenediamine (25.5 g, 167 mol) in CH3CN (400 mL) at 0° C. and the mixture was allowed to warm to ambient temperature after 30 min. The reaction was concentrated in vacuo, diluted with toluene (100 mL) and the solid precipitate was collected by filtration to give the title compound. MS: m/z=180 (M+1).
Quantity
56 g
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reactant
Reaction Step One
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25.5 g
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reactant
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Quantity
400 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3-nitro-1,2-phenylenediamine 3a (2 g, 13.06 mmol) dissolved in THF (50 ml) was added in one portion DCI (1.5 equiv., 19.6 mmol, 3.176 g) and the reaction was refluxed for 2 hours. (TLC AcOEt 1/petroleum ether 1). The reaction was filtrated and the yellow solid material was washed with THF and diethyl ether obtaining 2 g of the product that was used for the following step without further purification. Yield=88% 1HNMR (DMSO, 200 MHz) δ 7.11 (1H, t, J=7.6 Hz), 7.31 (1H, dd, J=7.8 Hz, J′=1.2 Hz), 7.74 (1H, dd, J=8.6 Hz, J′=1 Hz), 11.45 (2H, bs)
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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solvent
Reaction Step Three

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